molecular formula C7H3BrClF3O B134258 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene CAS No. 158579-80-7

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Cat. No. B134258
Key on ui cas rn: 158579-80-7
M. Wt: 275.45 g/mol
InChI Key: WSENYRJAJFHXQR-UHFFFAOYSA-N
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Patent
US08598202B2

Procedure details

To a 0° C. solution consisting of 3-chloro-4-trifluoromethoxy-aniline (2.12 g, 10.0 mmol) and HBr (48% aq, 50 mL) was added NaNO2 (2 M aq., 917.7 mg, 13.3 mmol) dropwise at a rate such that the reaction temperature remained below 5° C. After stirring for 1.75 h, urea (330 mg, 5.5 mmol) was added and the mixture stirred for 20 min. A solution consisting of Cu(I)Br (2.96 g, 20.6 mmol) and HBr (48% aq., 13.1 mL) was then added while keeping the reaction temperature in the range of 0-5° C. Upon complete addition, the reaction mixture was heated to 85° C. for 2.5 h. After cooling to rt, the reaction mixture was poured into ice water (150 mL) and extracted with hexanes (100 mL). The aqueous layer was washed with CH2Cl2 (100 mL) and the combined organic phases washed with satd. aq. NaHCO3 (150 mL×2), dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (806 mg, 29%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
917.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
330 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
2.96 g
Type
reactant
Reaction Step Five
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
29%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][C:10]([F:13])([F:12])[F:11])N.[BrH:14].N([O-])=O.[Na+].NC(N)=O>>[Br:14][C:4]1[CH:6]=[CH:7][C:8]([O:9][C:10]([F:13])([F:12])[F:11])=[C:2]([Cl:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC(F)(F)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
917.7 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
330 mg
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Cu(I)Br
Quantity
2.96 g
Type
reactant
Smiles
Step Six
Name
Quantity
13.1 mL
Type
reactant
Smiles
Br
Step Seven
Name
ice water
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
CUSTOM
Type
CUSTOM
Details
remained below 5° C
STIRRING
Type
STIRRING
Details
the mixture stirred for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
in the range of 0-5° C
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (100 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
the combined organic phases washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 (150 mL×2), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified (FCC)

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 806 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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